molecular formula C17H20FN3 B11610700 1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine

1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B11610700
M. Wt: 285.36 g/mol
InChI Key: SPRKWEPOLRBHII-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group and a pyridinyl group attached to a piperazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl and pyridinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple cyclic compound with two nitrogen atoms.

    Fluorophenylpiperazine: A derivative with a fluorophenyl group attached to the piperazine ring.

    Pyridinylpiperazine: A derivative with a pyridinyl group attached to the piperazine ring.

Uniqueness

1-[(2-fluorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine is unique due to the presence of both fluorophenyl and pyridinyl groups, which may confer distinct biological and chemical properties compared to other piperazine derivatives. This combination of functional groups may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

Molecular Formula

C17H20FN3

Molecular Weight

285.36 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C17H20FN3/c18-17-7-2-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-3-4-8-19-16/h1-8H,9-14H2

InChI Key

SPRKWEPOLRBHII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CC=N3

Origin of Product

United States

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